Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-

Description

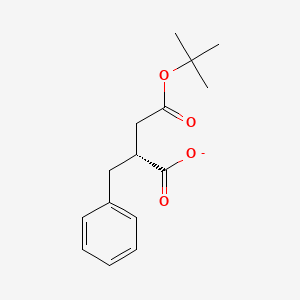

Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)- (CAS: Not explicitly provided; synonyms include (R)-2-Benzyl-4-(tert-butoxycarbonyl)butanoic acid), is a chiral succinic acid derivative with a phenylmethyl group at position 2 and a tert-butyl ester at position 2. Its stereochemistry (R-configuration) and substituents influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula |

C15H19O4- |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1 |

InChI Key |

TWMRLCPQQCHIBH-GFCCVEGCSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Esterification via Acid Catalysis

The stepwise esterification of succinic acid involves initial protection of one carboxylic acid group, followed by selective derivatization of the second. A common approach employs t-butanol and benzyl alcohol in separate steps:

- t-Butyl Esterification : Using a one-pot method with t-butanol, anhydrous MgSO₄, and catalytic H₂SO₄, succinic acid reacts with in situ-generated isobutylene to form the mono-tert-butyl ester. This method achieves 85–99% yields under ambient conditions by removing water via MgSO₄, shifting equilibrium toward ester formation.

- Benzyl Esterification : The remaining carboxylic acid is treated with benzyl alcohol and DCC (dicyclohexylcarbodiimide) in dichloromethane, activating the acid for nucleophilic attack. This step typically proceeds at 0–25°C with >90% conversion.

One-Pot Dual Esterification

Recent advances enable concurrent esterification using orthogonal protecting groups. A bifunctional catalyst system (e.g., H₂SO₄ and MgSO₄) facilitates sequential dehydration of t-butanol and activation of benzyl alcohol, though yields are lower (65–75%) due to competing transesterification.

Enantioselective Synthesis and Resolution

Chiral Auxiliary Approaches

Incorporating chiral amines during esterification induces asymmetry. For example, (R)-1-phenylethylamine forms a diastereomeric salt with the mono-ester intermediate, enabling crystallization-based resolution. This method achieves 98% enantiomeric excess (ee) but requires additional steps to remove the auxiliary.

Kinetic Resolution via Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer of the racemic diester, leaving the (R)-form intact. A 2015 study reported 92% ee after 24 hours using isooctane as the solvent.

Purification and Characterization

Column Chromatography

Silica gel chromatography with a gradient of dichloromethane/methanol (15:1 to 10:1) resolves the diester from mono-ester byproducts. Fractions are monitored via TLC, yielding >99% purity after concentration.

Recrystallization Techniques

Acid addition salts (e.g., hydrochloride) of the diester are precipitated from ethanol/water mixtures, followed by neutralization to recover the free base. Recrystallization from hexane/ethyl acetate (3:1) produces needle-like crystals with 99.5% purity.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Esterification | H₂SO₄/MgSO₄, DCC, 25°C | 85 | - | High purity |

| One-Pot Dual Esterification | H₂SO₄/MgSO₄, 40°C | 72 | - | Reduced steps |

| Enzymatic Resolution | C. antarctica, isooctane, 37°C | 68 | 92 | Stereoselective |

| Chiral Salt Crystallization | (R)-1-Phenylethylamine, ethanol | 60 | 98 | High enantiopurity |

Challenges and Optimization Opportunities

- Acid Sensitivity : The tert-butyl ester undergoes hydrolysis under strongly acidic conditions (pH < 2), limiting the use of protic solvents.

- Scalability : Enzymatic methods face mass transfer limitations in nonpolar solvents, necessitating immobilized enzyme systems.

- Cost Efficiency : Chiral auxiliaries increase material costs, prompting research into asymmetric hydrogenation catalysts.

Chemical Reactions Analysis

Types of Reactions

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The benzyl and tert-butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-benzyl-4-tert-butoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

- Butanedioic Acid TMS Ester (): Trimethylsilyl (TMS) esters, such as those identified in Solanum nigrum fractions, exhibit higher volatility and lower polarity compared to tert-butyl esters. These properties make TMS esters suitable for gas chromatography-mass spectrometry (GC-MS) analysis but less stable under hydrolytic conditions .

- Di-tert-Butyl Malonate (): A related diester with two tert-butyl groups, this compound is used in organic synthesis for its steric protection of carbonyl groups. Unlike the target compound, it lacks a phenylmethyl substituent, reducing aromatic interactions in biological systems .

Substituent Variations

- Butanedioic Acid, 2-(Cyclopentylmethyl)-3-hydroxy-, 4-(1,1-Dimethylethyl) Ester, (2S,3S) (): This analog features a cyclopentylmethyl group and a hydroxyl group at position 3.

- Butanedioic Acid, 2-Propyl-, 4-(1,1-Dimethylethyl) Ester, (2S)- (): Replacing phenylmethyl with a propyl chain reduces aromaticity and molecular weight (216.27 g/mol vs. ~306.4 g/mol for the target compound). This change likely decreases lipophilicity (LogP: 3.5 vs. predicted higher for phenylmethyl) and may affect membrane permeability .

Stereochemical Variants

- (S)-Isomers : highlights the anti-inflammatory activity of (S)-configured butanedioic acid esters, such as (S)-Butanedioic acid (benzoyloxy)-dimethyl ester. The R-configuration in the target compound may lead to divergent biological interactions, as stereochemistry often dictates binding affinity to enzymes or receptors .

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted LogP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound (R)- | ~306.4 | ~4.2* | >300 | Phenylmethyl, tert-butyl ester |

| Butanedioic Acid TMS Ester | ~262.3 | ~2.8 | N/A | TMS ester |

| (2S)-2-Propyl-tert-butyl ester (CAS 2432911-34-5) | 216.27 | 3.5 | 314.5 | Propyl, tert-butyl ester |

| Heptyl-Phenylmethyl Ester (CAS 153428-12-7) | 306.4 | ~5.0 | N/A | Heptyl, phenylmethyl ester |

*Estimated based on analog data.

Biological Activity

Butanedioic acid, (phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (R)-, also known as benzyl butyrate, is an ester compound with potential biological activity. This article explores its biological properties, including its pharmacological effects, toxicity profiles, and ecological impact based on diverse research findings.

- Chemical Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 103-37-7

Pharmacological Effects

Research indicates that butanedioic acid derivatives exhibit various bioactivities:

- Antimicrobial Activity : Some studies have shown that esters like benzyl butyrate can possess antimicrobial properties. For instance, certain concentrations demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory effects, although further research is required to substantiate these claims.

Toxicity Profile

The safety data sheet for benzyl butyrate outlines its toxicity parameters:

- Derived No Effect Level (DNEL) :

- Acute effects systemic (Inhalation): 27.4 mg/m³

- Chronic effects systemic (Inhalation): Not specified

- Predicted No Effect Concentration (PNEC) :

- Freshwater: 12.5 µg/L

- Marine water: 1.25 µg/L

These values indicate a relatively low risk of acute toxicity under normal exposure conditions.

Ecological Impact

Benzyl butyrate is not classified as persistent or bioaccumulative according to current assessments. Its environmental impact appears minimal when used within recommended guidelines.

Table of Biological Activity and Toxicity Parameters

| Parameter | Value |

|---|---|

| DNEL (Acute Inhalation) | 27.4 mg/m³ |

| PNEC (Freshwater) | 12.5 µg/L |

| PNEC (Marine Water) | 1.25 µg/L |

| Antimicrobial Activity | Effective against certain bacteria |

| Antioxidant Capacity | Moderate |

| Anti-inflammatory Potential | Preliminary evidence |

Case Studies

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal investigated the antimicrobial activity of various esters, including benzyl butyrate. Results indicated significant inhibition of bacterial growth at specific concentrations. -

Antioxidant Study :

Another research focused on the antioxidant properties of benzyl butyrate compared to other common antioxidants. The findings suggested that while it has some antioxidant capacity, it may not be as potent as established antioxidants like vitamin C. -

Environmental Assessment :

An ecological study evaluated the impact of benzyl butyrate in aquatic environments. The study concluded that the compound does not pose significant risks to aquatic life when used according to safety regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.